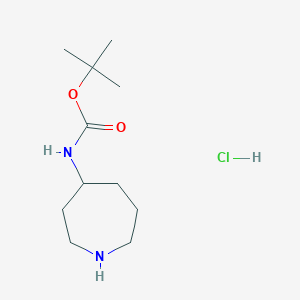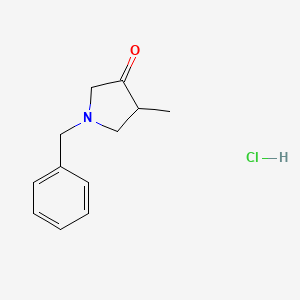![molecular formula C11H17N B1378109 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1394041-30-5](/img/structure/B1378109.png)
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile
説明
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile is a chemical compound with the CAS Number: 1394041-30-5 . It has a molecular weight of 163.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 . This indicates that the compound has 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 163.26 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the current resources.科学的研究の応用
Sterical Hindrances in Chemical Reactions
A study by Koval’skaya and Kozlov (2003) on fenchone, a compound structurally related to 1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile, showcased how sterical hindrances influence skeleton rearrangements in the Ritter reaction. The research highlighted the formation of a mixture of compounds due to the prevention of geminal addition, demonstrating the complex interplay between molecular structure and chemical reactivity (Koval’skaya & Kozlov, 2003).
Structural Insights Through Synthesis
Goldfuss and Rominger (2000) provided insights into the origin of atropisomerism in specific derivatives of 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their synthesis and structural analysis revealed how sterically hindered fenchyl alcohol units contribute to asymmetry, underlining the significance of stereochemistry in understanding molecular structures (Goldfuss & Rominger, 2000).
Molecular Rearrangements and Stereochemistry
Yuasa, Tsuruta, and Yuasa (2000) explored the synthesis and stereochemistry of methyl-substituted bicyclo[2.2.1]heptane-2-carboxaldehydes, providing valuable data on the stability and stereochemical preferences of these compounds. Their work contributes to a deeper understanding of molecular rearrangements and the factors influencing stereochemical outcomes (Yuasa, Tsuruta, & Yuasa, 2000).
Crystallographic Analysis for Structure Elucidation
Stepanovs, Posevins, and Turks (2015) demonstrated the utility of crystallographic analysis in elucidating the structure of compounds with the 1,3,3-Trimethylbicyclo[2.2.1]heptane skeleton. Their work on exo-N-isobornylacetamides highlighted how crystal structure analysis can reveal intricate details about molecular interactions and arrangements (Stepanovs, Posevins, & Turks, 2015).
Experimental and Computational Spectroscopy
Longhi, Castiglioni, Abbate, Lebon, and Lightner (2013) investigated the spectroscopic properties of terpenoids, a class of compounds related to 1,3,3-Trimethylbicyclo[2.2.1]heptane. Their comprehensive study combined experimental and computational techniques to understand the electronic properties of terpenoids, showcasing the role of spectroscopy in chemical research (Longhi et al., 2013).
特性
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-4-5-11(3,6-8)9(10)7-12/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWRGMHXQWAJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1C#N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




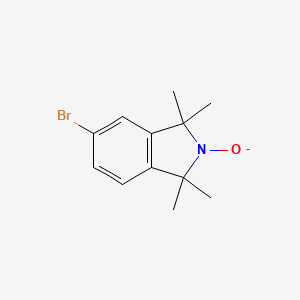
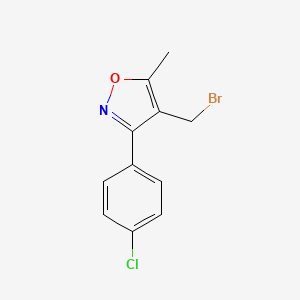



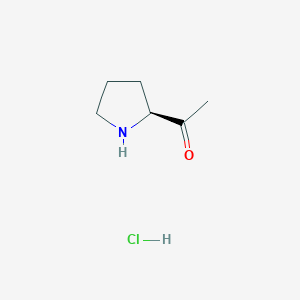
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
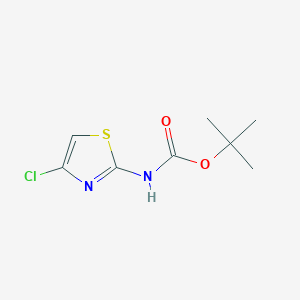

![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
